molecular formula C21H22F3NO2 B2678794 (3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1797333-61-9

(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2678794
CAS RN: 1797333-61-9
M. Wt: 377.407
InChI Key: NSRXPUXIWMCTHR-UHFFFAOYSA-N
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Description

The compound “(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone” is a complex organic molecule. It contains a methoxyphenyl group, an azepan ring, a trifluoromethylphenyl group, and a methanone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the azepan ring. The methoxyphenyl and trifluoromethylphenyl groups are likely to be in a trans configuration to each other on the azepan ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the methoxy, trifluoromethyl, and methanone groups. The methoxy group is a weak electron-donating group, the trifluoromethyl group is a strong electron-withdrawing group, and the methanone group is a polar carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methanone group and the nonpolar methoxy and trifluoromethyl groups would likely give this compound both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of novel derivatives with potential oxidative stress modulation properties, showcasing its relevance in creating compounds with anti-stress oxidative properties through electrochemical synthesis methods (Largeron & Fleury, 1998).
  • It has also been featured in the development of trans-4,5-disubstituted cyclopentenone derivatives using phosphomolybdic acid as a catalyst, highlighting its role in facilitating aza-Piancatelli rearrangement reactions (Reddy et al., 2012).

Biological Evaluation

  • Research into azepane isomers of AM-2233 and AM-1220, alongside the detection of fatty acid amide hydrolase inhibitors, has involved the analysis of compounds structurally related to "(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone", providing insights into their pharmacological potential and detection in unregulated drug products (Nakajima et al., 2012).
  • The inhibition of tubulin polymerization, induction of G2/M cell cycle arrest, and triggering of apoptosis in leukemia cells by related phenstatin derivatives underscore the compound's potential in cancer research and therapy (Magalhães et al., 2013).

Material Science and Photolysis Studies

  • Studies on the photolysis of aryl azides bearing electron-withdrawing substituents, including those related to "(3-(4-Methoxyphenyl)azepan-1-yl)(3-(trifluoromethyl)phenyl)methanone", have contributed to understanding the chemical behavior of azepines under light exposure, important for material science applications (Purvis et al., 1984).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The study and application of this compound could be a potential area of research in organic chemistry or medicinal chemistry. Its unique structure and the presence of several functional groups could make it a candidate for study in various chemical reactions or biological activities .

properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO2/c1-27-19-10-8-15(9-11-19)17-5-2-3-12-25(14-17)20(26)16-6-4-7-18(13-16)21(22,23)24/h4,6-11,13,17H,2-3,5,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRXPUXIWMCTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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